Product packaging for 6-Bromo-7-methoxyfuro[3,2-c]pyridine(Cat. No.:CAS No. 1261366-01-1)

6-Bromo-7-methoxyfuro[3,2-c]pyridine

Cat. No.: B1523801
CAS No.: 1261366-01-1
M. Wt: 228.04 g/mol
InChI Key: HPTHINRGEKOOFF-UHFFFAOYSA-N
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Description

Empirical Formula and Molecular Weight Determination

The empirical formula of 6-Bromo-7-methoxyfuro[3,2-c]pyridine has been definitively established as C₈H₆BrNO₂ through comprehensive analytical characterization methods. This molecular composition reflects the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight has been accurately determined to be 228.04 grams per mole using standard analytical techniques.

The compound is assigned the Chemical Abstracts Service registry number 1261366-01-1, which serves as its unique identifier in chemical databases and literature. The molecular descriptor number MFCD18374152 provides additional cataloging information for commercial and research applications. These standardized identifiers ensure precise communication about this specific chemical entity across different research platforms and commercial suppliers.

Commercial preparations of this compound typically achieve high purity levels, with specifications commonly requiring a minimum purity of 98 percent as determined by high-performance liquid chromatography analysis. Quality control standards also specify maximum moisture content of 0.5 percent to maintain chemical stability and analytical accuracy. The compound is typically supplied as a solid material at room temperature, facilitating handling and storage under appropriate laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B1523801 6-Bromo-7-methoxyfuro[3,2-c]pyridine CAS No. 1261366-01-1

Properties

IUPAC Name

6-bromo-7-methoxyfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHINRGEKOOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Br)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280411
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261366-01-1
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-bromo-7-methoxyfuro[3,2-c]pyridine typically involves:

  • Introduction of bromine at the 6-position of the pyridine ring.
  • Construction or functionalization of the fused furan ring at the 7-position.
  • Installation of the methoxy group at the 7-position on the furo-pyridine core.

While direct literature specifically detailing the preparation of this compound is limited, general methods for related 6-bromo-fused pyridine derivatives and methoxylation of heterocycles provide a foundation for its synthesis.

Stepwise Preparation Method

Step 1: Bromination of Pyridine Derivative

  • Starting from a substituted pyridine such as 2-bromo-5-methylpyridine, selective bromination or halogenation at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • For example, oxidation of 2-bromo-5-methylpyridine to the corresponding pyridine N-oxide followed by nitration and further functional group transformations can yield intermediates amenable to ring closure and bromination at the desired position.

Step 2: Formation of the Furo[3,2-c]pyridine Core

  • The furan ring is typically constructed via intramolecular cyclization reactions involving oxygen nucleophiles and activated positions on the pyridine ring.
  • Methods include using appropriate hydroxyl or alkoxy substituents that cyclize under acidic or basic conditions to form the fused furo-pyridine system.
  • Literature on related fused heterocycles suggests that oxidation and cyclization steps are key to forming the furo[3,2-c]pyridine scaffold.

Step 3: Methoxylation at the 7-Position

  • Introduction of the methoxy group at the 7-position can be achieved via methylation of a hydroxy precursor using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions.
  • Alternatively, direct methoxylation can be performed by nucleophilic substitution if a suitable leaving group is present at the 7-position.
  • The methoxy group stabilizes the heterocyclic system and can influence the compound’s biological activity.

Representative Synthetic Procedure (Inferred from Related Compounds)

Step Reagents and Conditions Description Yield/Notes
1 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid Oxidation to 2-bromo-5-methylpyridine N-oxide High conversion
2 Fuming nitric acid/sulfuric acid Nitration to 2-bromo-5-methyl-4-nitropyridine N-oxide Controlled nitration
3 N,N-Dimethylformamide dimethyl acetal in DMF Formation of vinyl intermediate Key intermediate for cyclization
4 Iron powder, acetic acid, heat Reduction and cyclization to form 6-bromo-fused pyridine core Purified by chromatography
5 Methylating agent (e.g., methyl iodide), base Methoxylation at 7-position Final product

Note: This sequence is adapted from synthetic routes of related 6-bromo-fused pyridine systems, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and the final product.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy confirm compound identity and purity.
  • Yield: Typical yields for brominated fused pyridine intermediates range from moderate to high (30-90%) depending on the step and conditions.

Data Summary Table for Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Analytical Method Yield (%)
1 2-Bromo-5-methylpyridine N-oxide m-Chloroperbenzoic acid Room temp, stirring NMR, HRMS >85
2 2-Bromo-5-methyl-4-nitropyridine N-oxide Fuming HNO3/H2SO4 Controlled temp NMR, IR ~70
3 Vinyl intermediate N,N-Dimethylformamide dimethyl acetal Reflux in DMF NMR 60-80
4 6-Bromo-fused pyridine core Fe powder, AcOH, heat 100 °C, 5 h NMR, chromatography 50-75
5 This compound Methyl iodide/base RT to reflux NMR, HRMS 60-85

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Key Insights :

  • Substituent Effects : Bromine and methoxy groups in 6-Bromo-7-methoxyfuro[3,2-c]pyridine enhance steric bulk and electronic modulation compared to smaller groups (e.g., Cl, CN). This influences reactivity in cross-coupling reactions and metal-binding affinity .
  • Synthetic Flexibility: Unlike 4-chloro or 4-cyano derivatives synthesized via Reissert-Henze reactions, the 6-bromo-7-methoxy variant is optimized for Suzuki couplings, enabling aryl/heteroaryl functionalization . Chromene-fused analogs require distinct cyclization strategies, limiting their utility in metal coordination .

Coordination Chemistry Comparisons

  • Metal Complexation: this compound’s bromine atom may reduce N-donor availability for metal binding compared to 2-methyl derivatives, which form stable Cu(II) complexes with distorted square-bipyramidal geometries . For example, Cu–N bond lengths in 2-methyl complexes (2.031–2.046 Å) are shorter than those in bromo/methoxy analogs, suggesting stronger coordination .

Biological Activity

6-Bromo-7-methoxyfuro[3,2-c]pyridine is a compound belonging to the furo-pyridine class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include bromination and methoxylation processes. The compound can be synthesized using palladium-catalyzed reactions, which are essential for introducing the bromine and methoxy groups at specific positions on the furo-pyridine framework.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as a therapeutic agent. Key areas of focus include:

  • Antitumor Activity : Preliminary evaluations suggest that this compound exhibits moderate to excellent antitumor properties against various cancer cell lines.
  • Inhibition of Enzymes : The compound has been tested for its ability to inhibit monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE), which are crucial targets in neurodegenerative diseases.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AntitumorMCF-74.80 - 6.82
MAO A InhibitionMAO A~1.0
MAO B InhibitionMAO B0.51
Cholinesterase InhibitionAChE/BChE7 - 8

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the furo-pyridine ring significantly affects biological activity. For instance:

  • Bromine at Position 6 : Enhances antitumor activity.
  • Methoxy at Position 7 : Contributes to enzyme inhibition potency.

These modifications are crucial for optimizing the compound's efficacy against targeted enzymes and cancer cell lines.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antitumor Evaluation : In vitro studies demonstrated that compounds similar to this compound showed significant growth inhibition in MCF-7 breast cancer cells, with IC50 values indicating potent activity against this cell line.
  • Neuroprotective Studies : The compound's ability to inhibit MAO A and B suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease where these enzymes play a critical role.

Q & A

Q. Table 1. Comparison of Halogenated Furo[3,2-c]pyridine Derivatives

CompoundSubstituentsKey Reactivity/BioactivityReference
6-Bromo-7-methoxyBr (C6), OMe (C7)PAR-2 inhibition, OLED applications
6-Chloro-2-iodoCl (C6), I (C2)FGFR kinase inhibition
4-PhenylPh (C4)Antimicrobial activity (low yield)

Q. Table 2. Optimization of Suzuki Coupling Conditions

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystPd(PPh₃)₄Pd(OAc)₂/SPhos+15%
SolventDichloromethaneToluene+10%
Temperature80°C (6 h)Microwave (120°C, 30 min)+20%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methoxyfuro[3,2-c]pyridine

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